

Application Notes and Protocols for TRAF-STOP 6877002 in Atherosclerosis Research

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Compound of Interest

Compound Name: TRAF-STOP inhibitor 6877002

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These application notes provide a comprehensive overview of the use of TRAF-STOP 6877002, a selective inhibitor of the CD40-TRAF6 interaction, in preclinical atherosclerosis studies. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.

Introduction

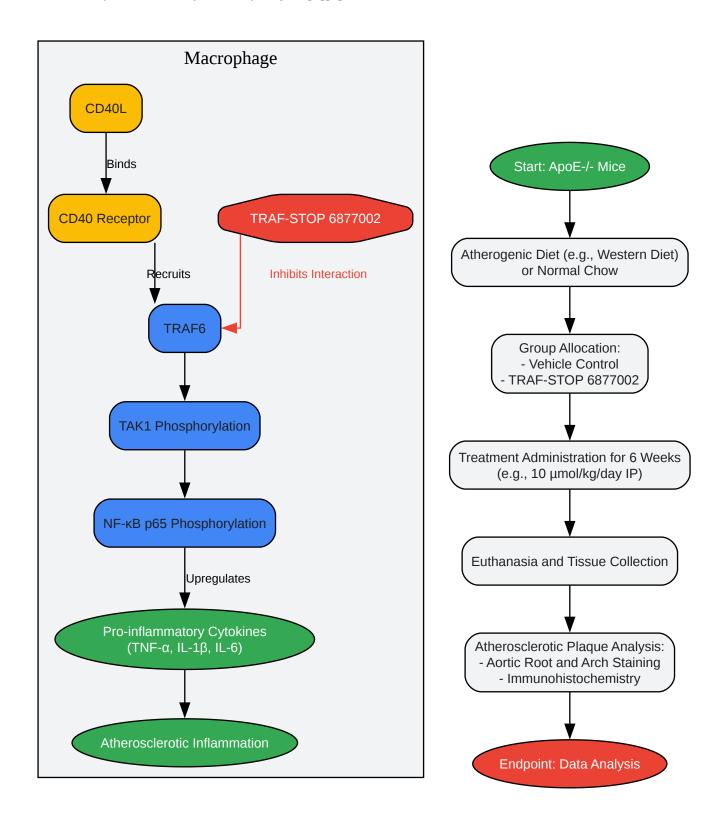
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The interaction between the costimulatory receptor CD40 on immune cells and its ligand CD40L plays a crucial role in the inflammatory cascade that drives atherogenesis. TRAF-STOP 6877002 is a small molecule inhibitor that selectively blocks the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a key downstream signaling molecule.[1][2][3][4] This targeted inhibition has been shown to exert anti-atherosclerotic effects by mitigating monocyte activation, leukocyte recruitment, and macrophage-driven inflammation within the arterial wall, without causing the broad immunosuppression associated with general CD40 inhibition.[2][3][4][5]

Mechanism of Action

TRAF-STOP 6877002 prevents the recruitment of TRAF6 to the intracellular domain of CD40 upon receptor engagement. This selectively blocks the canonical NF-kB signaling pathway, leading to reduced phosphorylation of downstream intermediates like Tak1 and the p65 subunit of NF-kB.[1] The preservation of CD40 interactions with other TRAF molecules (TRAF2/3/5) is thought to maintain other essential immune functions.[2][3][6] The inhibition of the CD40-



TRAF6 axis ultimately results in decreased production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 by macrophages.[1][7]



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